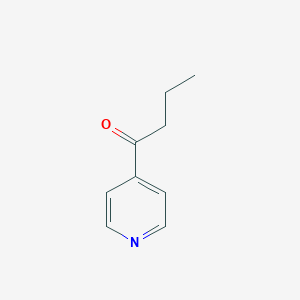

1-(pyridin-4-yl)butan-1-one

Beschreibung

Structural Significance and Context within Organic Chemistry

The structure of pyridyl ketones, including 1-(pyridin-4-yl)butan-1-one, is characterized by the presence of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring imparts a degree of polarity and the ability to form hydrogen bonds, influencing the molecule's solubility and interactions with biological systems. solubilityofthings.com The ketone group, a carbonyl functional group (C=O), is a site of rich chemical reactivity, participating in reactions such as reduction, alkylation, and acylation. solubilityofthings.com The combination of the electron-withdrawing pyridine ring and the reactive ketone moiety makes pyridyl ketones valuable intermediates in organic synthesis. solubilityofthings.com Their structural framework is a key component in the design of ligands for coordination chemistry, contributing to the development of metal complexes with diverse applications. solubilityofthings.com

Historical Development of Synthetic Approaches to Pyridyl Ketones

The synthesis of pyridines and their derivatives has a rich history. One of the earliest and most fundamental methods is the Hantzsch pyridine synthesis, first described in 1881, which involves the condensation of a β-keto acid, an aldehyde, and ammonia. wikipedia.org Another classic method is the Chichibabin pyridine synthesis, reported in 1924, which utilizes the condensation of aldehydes and ketones with ammonia or its derivatives. wikipedia.org While effective, these methods can sometimes suffer from low yields. wikipedia.org

More contemporary approaches have focused on developing more efficient and selective catalytic methods. Transition-metal-catalyzed reactions have become prominent for their ability to construct ketones from various starting materials under milder conditions. nih.gov For instance, palladium-catalyzed carbonylative coupling reactions have been developed to generate aryl ketones from arenes and organotriflates. rsc.org The development of photoredox catalysis has also opened new avenues for ketone synthesis, enabling the activation of C(sp³)-H bonds and the coupling of alcohols with alkenes under mild, visible-light irradiation. nih.govacs.org These modern methods offer significant advantages in terms of efficiency, functional group tolerance, and sustainability.

Importance of the this compound Motif in Synthetic Design

The this compound motif is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. solubilityofthings.com Its structural features allow it to serve as a versatile intermediate for creating more complex molecules. solubilityofthings.com For example, it can undergo various chemical transformations, including oxidation to the corresponding carboxylic acid, reduction to an alcohol, and substitution reactions at the pyridine ring.

The pyridine ring within the motif makes it a suitable ligand for forming metal complexes, which have applications in catalysis and materials science. solubilityofthings.com The ability of the nitrogen atom in the pyridine ring to act as a hydrogen bond acceptor also influences the compound's interactions in biological systems. solubilityofthings.com This versatility has led to its use in the synthesis of a range of biologically active molecules.

Current Research Frontiers and Future Prospects for Pyridyl Ketone Chemistry

Current research in pyridyl ketone chemistry is heavily focused on the development of novel, efficient, and sustainable synthetic methodologies. A significant area of exploration is the use of photocatalysis to mediate the synthesis of pyridyl ketones under mild and environmentally friendly conditions. rsc.orgresearchgate.net This includes the development of metal-free photocatalytic systems and dual catalytic approaches that combine photoredox catalysis with other catalytic cycles, such as cobalt or nickel catalysis, to achieve unique reactivity and selectivity. nih.gov

Another active frontier is the application of pyridyl ketones in the synthesis of functional materials, such as pyridyl conjugated microporous polymers for photocatalytic hydrogen evolution. sci-hub.se Researchers are also exploring the use of pyridyl ketone derivatives in medicinal chemistry, for example, in the design of inhibitors for enzymes like Hedgehog acyltransferase. nih.gov

Eigenschaften

IUPAC Name |

1-pyridin-4-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHKAXDNIISDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168796 | |

| Record name | 1-Butanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-71-9 | |

| Record name | 1-(4-Pyridinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Reaction Mechanisms of 1- Pyridin-4-yl Butan-1-one

Chemical Reactivity of the Butanone Carbonyl Group

The carbonyl group of the butanone side chain in 1-(pyridin-4-yl)butan-1-one is a key site of chemical reactivity. Its partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles, and the adjacent α-hydrogens exhibit acidity, allowing for enolization and subsequent reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition reactions. evitachem.com A variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. For instance, organometallic reagents like Grignard reagents can add to the carbonyl group. Similarly, reactions with hydrazine can form hydrazones. The reactivity of the carbonyl group allows for the synthesis of a diverse range of derivatives. cymitquimica.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Grignard Reagent | Phenylmagnesium bromide | Tertiary alcohol |

| Hydrazine | Hydrazine (N₂H₄) | Hydrazone |

| Organozinc Reagent | Diisopropylzinc | Tertiary alcohol mdpi.com |

This table provides illustrative examples of nucleophilic addition reactions at the carbonyl group.

Enolization and Alpha-Substituted Derivatizations

The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for enolization, a process where the ketone tautomerizes to its enol form. This enol or the corresponding enolate anion is a key intermediate for introducing substituents at the α-position.

Under acidic conditions, halogenation at the α-position can occur. libretexts.org For example, reaction with bromine in acetic acid can yield an α-bromo ketone. libretexts.org This α-halogenated product can then undergo dehydrobromination, often with a base like pyridine, to form an α,β-unsaturated ketone. libretexts.org

Enolates, generated by treating the ketone with a strong base, are powerful nucleophiles and can participate in various C-C bond-forming reactions. For instance, they can undergo Michael addition to α,β-unsaturated compounds. A study demonstrated the nickel-catalyzed enantioselective Michael addition of the enolate of a derivative of 1-(pyridin-2-yl)butan-1-one to nitroalkenes. rsc.org

Oxidative and Reductive Transformations

The carbonyl group of this compound can be either oxidized or reduced.

Reduction: Reduction of the carbonyl group typically yields the corresponding secondary alcohol, 1-(pyridin-4-yl)butan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. Enzymatic reductions using ketoreductases (KREDs) are particularly valuable for achieving high stereoselectivity, producing specific enantiomers of the alcohol.

Oxidation: While the butanone side chain can be oxidized, the specific products depend on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can potentially cleave the side chain or oxidize it to a carboxylic acid. Baeyer-Villiger oxidation is another possible oxidative transformation for ketones. ambeed.com

Reactivity of the Pyridyl Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene because the nitrogen atom withdraws electron density from the ring. wikipedia.orgsavemyexams.com This deactivation makes EAS reactions require harsher conditions. The butyryl group at the 4-position is an electron-withdrawing group, further deactivating the ring. lkouniv.ac.in Electrophilic attack is generally directed to the meta-position (C-3 and C-5) relative to the nitrogen atom, as the ortho and para positions are more deactivated. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present on the ring. numberanalytics.commasterorganicchemistry.comallen.in The presence of an electron-withdrawing group, such as the butyryl group, can facilitate SNAr by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comallen.in Substitution typically occurs at positions ortho or para to the electron-withdrawing group and the ring nitrogen. dalalinstitute.com

Nitrogen-Centered Reactions (e.g., N-quaternization)

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic. This allows it to react with electrophiles, most notably in N-quaternization reactions.

N-quaternization: this compound can react with alkyl halides, such as iodomethane, to form the corresponding N-alkylpyridinium salt. researchgate.net This reaction involves the attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The resulting quaternary salts have altered solubility and electronic properties compared to the parent molecule. researchgate.net The formation of N-oxides is another possible reaction at the nitrogen center, for instance, by treatment with a peroxy acid. ebi.ac.uk

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Typical Product |

| Carbonyl Group | Nucleophilic Addition | NaBH₄, Grignard reagents | Alcohols |

| α-Halogenation | Br₂/Acetic Acid libretexts.org | α-Bromo ketone libretexts.org | |

| Reduction | LiAlH₄, Catalytic Hydrogenation | 1-(pyridin-4-yl)butan-1-ol | |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid or cleavage products | |

| Pyridyl Ring | Electrophilic Aromatic Substitution | Strong acids/electrophiles | Meta-substituted product wikipedia.org |

| Nucleophilic Aromatic Substitution | Nucleophile, with leaving group | Substituted pyridine numberanalytics.com | |

| N-quaternization | Alkyl halides (e.g., CH₃I) researchgate.net | N-alkylpyridinium salt researchgate.net | |

| N-oxidation | Peroxy acids | Pyridine-N-oxide ebi.ac.uk |

This table summarizes the key reactive sites and transformations of this compound.

Hydrogenation and Dearomatization Studies

The reactivity of this compound under reductive conditions has been a subject of significant interest, focusing on two primary transformations: the selective hydrogenation of the ketone functionality and the more complex dearomatization of the pyridine ring.

Catalytic Hydrogenation of the Carbonyl Group:

The asymmetric hydrogenation of the carbonyl group in pyridyl ketones is a crucial transformation for producing chiral pyridyl-substituted secondary alcohols, which are valuable structural motifs in pharmaceuticals and agrochemicals. rsc.orgrsc.org While much of the research has focused on 2-pyridyl ketones, the catalytic systems developed are often applicable to 3- and 4-pyridyl isomers. rsc.org Highly efficient and enantioselective hydrogenations are typically achieved using transition metal catalysts, most notably those based on iridium (Ir), ruthenium (Ru), and rhodium (Rh). rsc.orgacs.orgacs.org

For instance, iridium complexes with chiral ligands like f-phamidol have demonstrated exceptional enantioselectivity (up to >99% ee) and high catalytic efficiency for the hydrogenation of pyridyl ketones. rsc.orgrsc.org Similarly, ruthenium catalysts, such as the Ru-XylSunPhos-Daipen bifunctional system, have been successfully employed for the enantioselective hydrogenation of various aryl-pyridyl ketones, achieving enantiomeric excesses up to 99.5%. acs.orgresearchgate.net Rhodium catalysts, for example [Rh(COD)Binapine]BF₄, have also proven effective under mild conditions. acs.orgresearchgate.net These reactions typically proceed with high yields and selectivities, providing direct access to enantiomerically pure chiral alcohols. rsc.orgresearchgate.net

Interactive Data Table: Catalytic Systems for Hydrogenation of Pyridyl Ketones

| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir-f-phamidol | 2-Pyridyl Ketones | High efficiency, broad scope, mild conditions | Up to >99% | rsc.orgrsc.org |

| Ru-XylSunPhos-Daipen | Aryl-Pyridyl Ketones | Bifunctional catalysis, high ee | Up to 99.5% | acs.org |

| Rh/Binapine | 2-Pyridyl Ketones | Effective for non-ortho-substituted analogues | 80% to >99% | acs.orgresearchgate.net |

| Ir/f-diaphos | 2-Pyridyl Aryl Ketones | High reactivity (TON up to 19600) | Up to >99% | acs.org |

Dearomatization of the Pyridine Ring:

Dearomatization of the pyridine ring transforms the flat, aromatic system into a three-dimensional, sp³-rich piperidine scaffold, a highly desirable feature in medicinal chemistry. nih.govnih.gov While direct hydrogenation of the pyridine ring is a common method, other advanced strategies have been developed. nih.gov

One such strategy involves an electrophile-induced dearomative semi-pinacol rearrangement. acs.org In this approach, a precursor like a 4-(1'-hydroxycycloalkyl)pyridine undergoes N-acylation, which triggers a rearrangement and dearomatization to form a dihydropyridine spirocycle. nih.govacs.org These dihydropyridine intermediates can then be subjected to standard hydrogenation conditions (e.g., H₂ over palladium on carbon) to yield the fully saturated piperidine spirocycles with high diastereoselectivity. nih.gov Another approach is oxidative dearomatization, which can introduce heteroatom functionalities directly onto the ring system, providing access to highly functionalized piperidine precursors that are otherwise difficult to synthesize. nih.gov

Transformations of the Alkyl Chain

The alkyl chain of this compound offers multiple sites for chemical transformation, primarily at the carbonyl group and the adjacent α- and β-carbon atoms.

The most fundamental transformations involve the carbonyl group itself. The ketone can be reduced to a secondary alcohol, 1-(pyridin-4-yl)butan-1-ol, using reducing agents like sodium borohydride or through catalytic hydrogenation as discussed previously. Conversely, oxidation of the butanoyl group can lead to the formation of pyridine-4-carboxylic acid, although this typically requires harsh conditions that cleave the alkyl chain.

More sophisticated transformations focus on the C-H bonds of the alkyl chain. The formation of an enolate is a key step, allowing for functionalization at the α-carbon. masterorganicchemistry.com Depending on the reaction conditions (base, solvent, temperature), either the kinetic or thermodynamic enolate can be formed, leading to regioselective alkylation or other electrophilic additions. masterorganicchemistry.com

Recent advances in photoredox catalysis have enabled the functionalization of more remote positions. For example, a strategy for the β-C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones has been developed. rsc.org This mechanism proceeds through a sequence involving halogen atom transfer (XAT) from the aryl iodide to an excited photocatalyst, followed by a 1,5-hydrogen atom transfer (1,5-HAT). In this process, a radical is generated at the benzylic position, which then migrates to the β-position of the alkyl chain, allowing for subsequent arylation. rsc.org Control experiments have shown that an alkyl radical intermediate is indeed formed during this process. rsc.org

Mechanistic Investigations of Intramolecular Rearrangements

This compound and its derivatives can theoretically undergo several classes of intramolecular rearrangements, which involve the migration of an atom or group within the molecule.

Beckmann Rearrangement : This classic rearrangement transforms an oxime into an amide. The oxime of this compound, synthesized by reacting the ketone with hydroxylamine, could undergo a Beckmann rearrangement when treated with an acid catalyst. acs.orgmsuniv.ac.in The mechanism involves protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving water molecule. Depending on which oxime isomer (E or Z) reacts, the migrating group could be the pyridyl ring or the propyl group, yielding two different amides. Electrochemical methods have also been developed to initiate Beckmann rearrangements. rsc.org

Boekelheide Rearrangement : This rearrangement is specific to pyridine N-oxides and involves a acs.orgacs.org-sigmatropic shift. acs.org While often used for oxy-functionalization, it has been adapted for alkylation to synthesize β-2-pyridyl alkyl ketones. acs.orgresearchgate.net The reaction of a pyridine N-oxide with an anhydride can lead to the rearrangement and functionalization of an alkyl group at the 2-position. researchgate.net

Truce–Smiles and Related Rearrangements : The Truce–Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr). cdnsciencepub.com While typically documented for 2-substituted pyridines, the underlying principles could apply to activated 4-pyridyl systems. cdnsciencepub.com The mechanism can be stepwise, proceeding through a stable Meisenheimer adduct, or concerted. cdnsciencepub.com

Wolff Rearrangement : This reaction involves the conversion of an α-diazoketone into a ketene. acs.org If this compound were converted to its corresponding α-diazoketone, photolysis or thermolysis would generate a carbene intermediate, which would then undergo a 1,2-shift to form a ketene. This rearrangement is a key step in the Arndt-Eistert synthesis for homologating carboxylic acids. acs.org

Kinetic and Thermodynamic Aspects of Reactions

The outcome of reactions involving this compound is often governed by a competition between kinetic and thermodynamic control. pressbooks.pub This is particularly evident in reactions involving the formation of enolates, which are key intermediates for transformations at the alkyl chain. masterorganicchemistry.com

Kinetic vs. Thermodynamic Enolate Formation:

Deprotonation of this compound can occur at two different positions on the alkyl chain: the α-carbon (C2) or the γ-carbon if isomerization occurs. Focusing on the butanoyl group, deprotonation can occur at the methylene (C2) or methyl (C4) position of the corresponding isomer, but for the linear chain, it's the C2 position. For an unsymmetrical ketone, the proton on the less substituted α-carbon is typically more sterically accessible and is removed faster, leading to the kinetic enolate . masterorganicchemistry.com This pathway is favored by strong, bulky, non-nucleophilic bases (like lithium diisopropylamide, LDA) at low temperatures. masterorganicchemistry.com

In contrast, the thermodynamic enolate is the more stable enolate, which is generally the more substituted one. masterorganicchemistry.com Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., an alkoxide) at higher temperatures. pressbooks.pub The product distribution in a reaction can therefore be tuned by carefully selecting the reaction conditions. pressbooks.pub

Interactive Data Table: Conditions for Enolate Formation

| Control Type | Favored Product | Base Characteristics | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Kinetic | Less substituted enolate | Strong, bulky, non-equilibrating (e.g., LDA) | Low (e.g., -78 °C) | Product forms faster; irreversible | masterorganicchemistry.com |

| Thermodynamic | More substituted enolate | Weaker, non-bulky, equilibrating (e.g., NaOR) | Higher (e.g., Room Temp. or above) | More stable product dominates at equilibrium | masterorganicchemistry.compressbooks.pub |

Kinetics of Tautomerization:

The keto-enol tautomerism of this compound is a fundamental equilibrium. Ketones are weak carbon acids, and in aqueous solution, the tautomerization is catalyzed by both acids and bases. muni.cz The rate of ketonization of the enol form can be described by a rate law that accounts for uncatalyzed, acid-catalyzed, and base-catalyzed pathways. muni.cz Flash photolysis studies on related systems have allowed for the precise determination of the kinetic and thermodynamic parameters (e.g., pKₐ values of the keto and enol forms, rate constants) that define these equilibria. muni.cz Theoretical calculations are also employed to predict whether a reaction will be under kinetic or thermodynamic control by comparing the activation energies of competing pathways. ucla.edu For complex reactions like radical cyclizations, kinetic control often favors one ring size (e.g., 6-endo), while thermodynamic control may favor another (e.g., 5-exo), and the experimental conditions dictate the observed product. ucla.edu

Derivatization and Functionalization Strategies

Synthesis of Novel Analogs through Carbonyl Modification

The carbonyl group of 1-(pyridin-4-yl)butan-1-one is a prime site for derivatization, readily undergoing reactions with nitrogen-based nucleophiles to form a variety of C=N bonded structures.

The reaction of ketones with hydroxylamine or hydrazine and its derivatives to form oximes and hydrazones, respectively, is a well-established transformation. acs.orgmdpi.comgoogle.com These reactions are typically carried out by condensing the ketone with the corresponding nitrogenous reagent, often in a buffered solution to facilitate the reaction. google.com For instance, the synthesis of oximes can be achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate. google.com These derivatives are not merely simple modifications; they serve as valuable intermediates in their own right. For example, oximes can be O-alkylated to produce oxime ethers, which have been explored for their biological activities. researchgate.net Similarly, hydrazones can be further functionalized to generate more complex molecular structures. mdpi.com

The synthesis of oxime and hydrazone derivatives of pyridyl ketones has been reported in various contexts. For example, studies have described the synthesis of kobusone oxime and hydrazone from the corresponding sesquiterpene ketone. researchgate.net Another study detailed the synthesis of novel pyridine derivatives containing oxime esters from 3-methylpyridine. researchgate.net While direct synthesis examples for this compound were not prevalent in the searched literature, the general reactivity of ketones and pyridyl ketones strongly supports the feasibility of these transformations. acs.orgmdpi.com

Table 1: Examples of Oxime and Hydrazone Synthesis from Ketones

| Starting Ketone | Reagent | Product | Reference |

| Kobusone | Hydroxylamine | Kobusone oxime | researchgate.net |

| Kobusone | Hydrazine | Kobusone hydrazone | researchgate.net |

| Camphor | Hydrazine | Camphor hydrazone | mdpi.com |

| 2,2,4,4-tetramethyl-3-pentanone | Hydroxylamine hydrochloride/Sodium acetate | 2,2,4,4-tetramethyl-3-pentanone oxime | google.com |

This table presents examples of oxime and hydrazone formation from various ketones to illustrate the general reaction.

The reaction of ketones with primary amines leads to the formation of imines (Schiff bases), while reactions with secondary amines can yield enamines. smolecule.com These reactions are fundamental in organic chemistry for constructing carbon-nitrogen double bonds. The formation of imines from ketones and amines is a reversible reaction that is typically driven to completion by removing the water formed during the reaction. smolecule.com

Enamines, on the other hand, are formed from the reaction of ketones with secondary amines. These compounds are valuable synthetic intermediates due to the nucleophilic character of their α-carbon. While the direct synthesis of enamines from this compound was not explicitly found, the general principles of enamine formation are well-documented. acs.org The synthesis of enamides, which are related N-acylated enamines, has been achieved through various methods, including the electrophilic activation of amides. acs.org

Research has shown the synthesis of various imine derivatives from related pyridyl compounds. For instance, the condensation of 4-Amino-3-(pyridin-4-yl)butan-1-ol with aldehydes or ketones can form imines. smolecule.com The synthesis of N-tert-butanesulfinyl imines is a well-established method for the asymmetric synthesis of chiral amines. escholarship.org

Oxime and Hydrazone Derivatives

Functionalization of the Pyridine Nucleus

The pyridine ring in this compound is an aromatic heterocycle that can undergo various functionalization reactions. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene, and substitution typically occurs at the 3- and 5-positions. ijpsonline.com However, specific reaction conditions and catalysts can be employed to achieve desired substitutions.

Methods for functionalizing pyridine rings include:

Electrophilic Substitution: Reactions such as nitration, halogenation, and sulfonation can introduce functional groups onto the pyridine ring.

Nucleophilic Substitution: The pyridine ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds and introducing various substituents onto the pyridine ring.

Side-Chain Functionalization and Chain Extension

The butyl side-chain of this compound offers another avenue for derivatization. The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at this position.

Chain extension of the butyl group can be achieved through various synthetic strategies. For instance, Wittig-type reactions or aldol condensations at the α-position could be employed to elongate the carbon chain. Furthermore, functionalization of the terminal methyl group of the butyl chain, although more challenging, could be achieved through radical reactions or other specific activation methods. Research on related systems has shown that side-chain functionalization is a viable strategy for creating diverse analogs. unibe.ch

Introduction of Chiral Centers and Asymmetric Derivatization

The creation of chiral centers is a crucial aspect of modern drug discovery and materials science. nih.gov A molecule is considered chiral if it is non-superimposable on its mirror image. libretexts.orguou.ac.in This property often arises from the presence of a stereogenic center, which is typically a carbon atom bonded to four different groups. nih.govlibretexts.org

In the context of this compound, a chiral center can be introduced by asymmetrically reducing the ketone to a chiral alcohol. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. nih.gov The resulting chiral alcohol can then serve as a precursor for a variety of other chiral derivatives.

Another strategy involves the asymmetric addition of nucleophiles to the carbonyl group or to imine derivatives. The use of N-tert-butanesulfinyl imines, for example, has proven to be a highly effective method for the asymmetric synthesis of α-amino acid derivatives. escholarship.org While specific examples for this compound are not abundant, the principles of asymmetric synthesis are broadly applicable. nih.gov

Table 2: General Strategies for Introducing Chirality

| Strategy | Description | Potential Product from this compound |

| Asymmetric Reduction | Reduction of the ketone using a chiral catalyst or reagent. | (R)- or (S)-1-(pyridin-4-yl)butan-1-ol |

| Asymmetric Nucleophilic Addition | Addition of a nucleophile to the carbonyl group in the presence of a chiral catalyst. | Chiral tertiary alcohol |

| Derivatization with Chiral Auxiliaries | Reaction with a chiral auxiliary to form diastereomers that can be separated. | Diastereomeric derivatives |

Cyclization and Annulation Reactions to Form Fused Heterocycles

Cyclization and annulation reactions are powerful synthetic tools for constructing complex polycyclic and heterocyclic systems. beilstein-journals.org These reactions involve the formation of new rings onto an existing molecular scaffold. For this compound, both the pyridine ring and the butanone side-chain can participate in such transformations.

For instance, the pyridine ring can be annulated through reactions that form a new ring fused to it, leading to the formation of bicyclic or polycyclic aromatic systems. researchgate.netresearchgate.net The butanone side-chain can also be a key participant in cyclization reactions. The enolate formed from the ketone can react intramolecularly with a suitable functional group on the pyridine ring or an appended substituent to form a new ring.

Various synthetic protocols, such as multicomponent reactions, can lead to the formation of fused heterocyclic systems. wiley.comresearchgate.netresearchgate.net For example, the Vilsmeier-Haack reaction has been used to synthesize highly substituted pyridin-2(1H)-ones from 1-acetyl,1-carbamoyl cyclopropanes through a mechanism involving ring-opening and intramolecular cyclization. researchgate.net While direct examples involving this compound are specific, the general principles of cyclization and annulation reactions suggest a wide range of possibilities for creating novel fused heterocycles from this versatile building block. beilstein-journals.orgorganic-chemistry.org

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations in different NMR experiments, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 1-(pyridin-4-yl)butan-1-one provides detailed information about the different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (CDCl₃), the aromatic protons of the pyridine ring appear as distinct signals in the downfield region. The two protons ortho to the nitrogen atom (H-2 and H-6) are electronically deshielded and resonate at a lower field compared to the two protons meta to the nitrogen (H-3 and H-5).

The protons of the butyl chain also show characteristic signals. The methylene protons adjacent to the carbonyl group (α-CH₂) are deshielded due to the electron-withdrawing effect of the carbonyl and resonate at a lower field than the other methylene protons. The subsequent methylene protons (β-CH₂) and the terminal methyl protons (γ-CH₃) appear progressively upfield, reflecting their increasing distance from the electron-withdrawing ketone and pyridine ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2, H-6 | ~8.75 | d | ~6.0 |

| Pyridine H-3, H-5 | ~7.75 | d | ~6.0 |

| α-CH₂ | ~2.95 | t | ~7.3 |

| β-CH₂ | ~1.75 | sextet | ~7.4 |

| γ-CH₃ | ~1.00 | t | ~7.4 |

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) is highly deshielded and appears at a very low field, typically around 200 ppm. The carbon atoms of the pyridine ring also resonate in the downfield region, with the carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the butyl ketone group (C-4) showing characteristic shifts. The aliphatic carbons of the butyl chain appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~199.5 |

| Pyridine C-2, C-6 | ~150.5 |

| Pyridine C-4 | ~144.0 |

| Pyridine C-3, C-5 | ~121.0 |

| α-CH₂ | ~40.0 |

| β-CH₂ | ~17.5 |

| γ-CH₃ | ~13.8 |

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assignments made from 1D NMR data.

The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. columbia.edu This allows for the unambiguous assignment of each proton to its corresponding carbon, confirming the C-H connectivities within the molecule. For instance, the HSQC spectrum would show a cross-peak connecting the signal of the α-CH₂ protons to the signal of the α-carbon.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for establishing the connectivity between different functional groups. For example, HMBC correlations would be observed between the α-CH₂ protons and the carbonyl carbon, as well as the C-3 and C-5 carbons of the pyridine ring. Similarly, correlations between the H-3/H-5 protons of the pyridine ring and the carbonyl carbon would definitively link the butyl ketone chain to the pyridine ring at the C-4 position.

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The aromatic C-H stretching vibrations of the pyridine ring usually appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl group are observed just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the pyridine ring give rise to absorptions in the 1600-1400 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| C=O (Ketone) | Stretch | ~1690 | Strong |

| Aromatic C=C, C=N | Stretch | 1600-1400 | Medium-Strong |

Note: Data is compiled from typical values and may vary based on the sampling method.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds. horiba.com The Raman spectrum of this compound would be expected to show a strong band for the symmetric breathing vibration of the pyridine ring, typically around 1000 cm⁻¹. researchgate.net The C=O stretching vibration also gives a Raman signal, though it is often weaker than in the IR spectrum. The aliphatic and aromatic C-H stretching vibrations are also observable. researchgate.net While specific, detailed Raman data for this compound is less commonly reported in general literature, the expected signals would align with the known vibrational modes of the pyridine and ketone functional groups. horiba.comarxiv.orgmedium.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-di(quinolin-3-yl) |

| 1,3-di(pyridin-3-yl)butan-1 |

| 1,3-bis(4-(trifluoromethyl) |

| Azaperone |

| 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |

| 1-(4-iodophenyl)ethan-1-one |

| 1-(4-sulfanylpiperidin-1-yl)ethan-1-one |

| 1-(pyridin-4-yl)ethan-1-one |

| 1-(pyridin-4-yl)tridecan-1-one |

| 1-Methylnicotinamide |

| 1-Methylpyridin-1-ium-3-carboxylate |

| 2-(aminomethyl)butan-1-ol |

| 2-butanone |

| 2-methylbut-1ene |

| 2-methylbut-2-ene |

| 2-methylpropene |

| 3-Carbamoyl-1-methylpyridin-1-ium |

| 3-chlorocyclobutanecarboxylic acid |

| 3-hydroxy-3-methyl-1-(pyridin-2-yl)butan |

| 3-methylbut-1-ene |

| 4-(methyl(nitroso)amino)-1-(pyridin-3-yl)butan-1-one |

| 4-(methylamino)-1-(pyridin-4-yl) butan-1-one |

| 4-Hydroxy-1-(3-pyridinyl)-1-butanone |

| 4-hydroxy-1-(pyridin-3-yl)butan-1-one |

| 6-Amino-1,2-dihydropyrimidin-2-one |

| Allantoin |

| Benzoyl peroxide |

| Bromoethane |

| Bromomethane |

| Butanal |

| Butan-1-ol |

| Butanone |

| But-1-ene |

| Butyrophenone |

| Chloroethane |

| Cytosine |

| Ethene |

| Hydroxylamine hydrochloride |

| Methyl acrylate |

| Methyl-2-bromoacetate |

| Morpholine |

| N-Boc azapan-4-one |

| N-Boc piperidin-4-one |

| Pent-1-ene |

| Propanal |

| Propan-1-ol |

| Propan-2-ol |

| Propanone |

| Propene |

| Pyridine |

| Pyrrolidine |

Infrared (IR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, providing valuable information for its identification and characterization.

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides key insights into its molecular structure through characteristic fragmentation patterns. The mass spectrum is typically characterized by a molecular ion peak (M+) and several significant fragment ions. The molecular ion peak is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 149.08 g/mol .

A prominent fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl group and the alkyl chain, leading to the formation of the pyridinoyl cation. This results in a base peak at m/z 106. Another significant fragmentation is the McLafferty rearrangement, which produces a radical cation at m/z 121. Other observed fragments include the pyridine radical cation at m/z 78.

Table 1: Prominent Peaks in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 149 | [M]+ (Molecular Ion) | Variable |

| 121 | McLafferty Rearrangement Product | Significant |

| 106 | [C5H4NCO]+ (Pyridinoyl cation) | Base Peak |

| 78 | [C5H4N]+ (Pyridine radical cation) | Significant |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like this compound from complex mixtures. In a GC-MS analysis, the compound is first separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for identification.

The retention time of this compound in a GC system is dependent on the specific conditions of the analysis, such as the type of column, temperature program, and carrier gas flow rate. For instance, in a study analyzing the metabolites of S-nitrosoglutathione in rat liver microsomes, this compound was identified with a retention time of 10.9 minutes. The mass spectrum obtained from the GC-MS analysis is consistent with the EI-MS data, showing the characteristic molecular ion and fragment peaks.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular weight of this compound, allowing for the unambiguous determination of its elemental composition. HRMS can measure the mass of an ion with a precision of a few parts per million (ppm).

The exact mass of the [M+H]+ ion of this compound has been determined to be 150.0917, which is in close agreement with the calculated value of 150.0917 for the elemental formula C9H12NO. This high level of accuracy confirms the elemental composition of the molecule and helps to distinguish it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been employed to determine the precise three-dimensional arrangement of atoms in the solid state of this compound. These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions.

In the crystalline structure, the pyridine ring is essentially planar. The butan-1-one side chain adopts a specific conformation relative to the pyridine ring. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. For example, in the structure of this compound hydrochloride, a strong hydrogen bond is observed between the pyridinium nitrogen and the chloride ion.

Table 2: Selected Crystallographic Data for this compound Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.356(2) |

| b (Å) | 12.012(2) |

| c (Å) | 9.771(2) |

| β (°) | 107.49(3) |

| V (ų) | 934.7(3) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 1- Pyridin-4-yl Butan-1-one Systems

Theoretical Reactivity Indices and Prediction Models

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules and predicting their behavior in chemical reactions. For 1-(pyridin-4-yl)butan-1-one, theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating its electronic structure and reactivity. wjarr.commdpi.com These studies help in identifying the most probable sites for electrophilic and nucleophilic attacks, understanding the molecule's stability, and predicting its interactions. scirp.orgacs.org

Key to these investigations is the calculation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger energy gap suggests higher stability and lower chemical reactivity. wjarr.comscirp.org

While specific, detailed DFT studies exclusively on this compound are not extensively documented in publicly available literature, the reactivity of this compound can be understood by analogy to similar heterocyclic systems for which such studies exist. Research on other pyridine, pyrimidine, and quinoline derivatives reveals common methodologies and provides representative data for these reactivity indices. wjarr.comscirp.orgacs.org

Detailed Research Findings and Reactivity Descriptors

Studies on related heterocyclic compounds, such as imidazo[1,2-a]pyridine and pyrimidine derivatives, consistently utilize DFT methods, often with the B3LYP functional and a 6-311++G(d,p) or similar basis set, to calculate a suite of reactivity parameters. wjarr.commdpi.comscirp.org These parameters offer a quantitative framework for assessing chemical behavior.

The primary global reactivity descriptors include:

HOMO and LUMO Energies (EHOMO, ELUMO): Central to predicting reactivity.

Energy Gap (ΔE): A measure of kinetic stability. wjarr.com

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it quantifies the resistance of a molecule to change its electron configuration. Harder molecules have a larger energy gap. wjarr.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. scirp.org

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it measures the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Defined as ω = μ² / (2η), this index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. wjarr.com

The following table presents representative theoretical reactivity indices calculated for a series of pyrimidine derivatives, which serve as a model for understanding the potential reactivity of pyridine-containing compounds like this compound.

Table 1: Theoretical Reactivity Indices for Model Pyrimidine Derivatives (Calculated at B3LYP/6-311++G(d,p) level)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|---|---|

| DMPN | -5.51 | -1.63 | 3.88 | 1.94 | 0.51 | 3.68 |

| DMPO | -5.44 | -1.81 | 3.63 | 1.81 | 0.55 | 3.88 |

| DMPS | -5.46 | -1.74 | 3.72 | 1.86 | 0.54 | 3.76 |

| Ibuprofen (Reference) | -7.53 | -1.50 | 6.03 | 3.02 | 0.33 | 2.64 |

Data sourced from a study on pyrimidine derivatives and ibuprofen for comparison. wjarr.com

These values demonstrate that the heterocyclic derivatives are generally more reactive (lower energy gap, lower hardness) than a reference compound like ibuprofen. wjarr.com For this compound, the pyridine ring and the carbonyl group are expected to be the primary sites of reactivity. solubilityofthings.com Molecular Electrostatic Potential (MEP) maps, another common computational tool, are used to visualize electron-rich and electron-poor regions of a molecule. researchgate.net In similar ketones, the carbonyl oxygen typically represents a site of negative potential (nucleophilic character), while the carbonyl carbon and atoms within the electron-deficient pyridine ring are sites of positive potential (electrophilic character). scirp.orgresearchgate.net

Prediction Models

Beyond calculating static reactivity indices, computational chemistry is increasingly leveraging machine learning (ML) to build predictive models for chemical reactions. beilstein-journals.org These models can predict various outcomes, including reaction yields or optimal reaction conditions (e.g., solvent, temperature, catalyst). beilstein-journals.orgarxiv.org

Two main types of models are often developed:

Global Models: These are trained on large, diverse databases of chemical reactions and can suggest general conditions for new transformations. beilstein-journals.org

Local Models: These focus on a specific family of reactions and are used to fine-tune parameters to improve outcomes like yield and selectivity. beilstein-journals.org

For a compound like this compound, which can undergo reactions such as reduction of the ketone or substitution on the pyridine ring, ML models could be developed. solubilityofthings.com For instance, a model could be trained on data from similar ketone reductions to predict the optimal catalyst and conditions to achieve high yield and enantioselectivity for the corresponding alcohol, (1S)-1-(pyridin-4-yl)butan-1-ol. Such models rely on featurizing the reaction, which involves creating numerical representations of the reactants, reagents, and products, and then training an algorithm to find the correlation between these features and the reaction outcome. beilstein-journals.orgarxiv.org

Applications in Advanced Synthetic Chemistry and Catalysis

Role as a Versatile Organic Building Block

The presence of both a heteroaromatic pyridine ring and a reactive ketone group makes 1-(pyridin-4-yl)butan-1-one a valuable synthon for organic chemists. It serves as a starting material for a variety of chemical transformations, enabling the synthesis of diverse and complex organic molecules.

Precursor in the Synthesis of Complex Organic Molecules

Pyridine-based compounds are integral to medicinal and agricultural chemistry, with a significant percentage of FDA-approved drugs containing a pyridine moiety. chim.it The structure of this compound allows for its use as a precursor in the synthesis of more intricate and biologically active molecules. The ketone functionality can undergo a wide range of reactions, including reductions, oxidations, and nucleophilic additions, while the pyridine ring can be functionalized through various substitution reactions. Current time information in Bangalore, IN. For instance, the reduction of the ketone group to a secondary alcohol introduces a chiral center, a key feature in many pharmaceuticals. rsc.org Furthermore, derivatives of similar pyridinyl butanamine compounds have been investigated for their potential as neuroprotective agents, antidepressants, and antimicrobial agents, highlighting the importance of this structural motif in drug discovery. rsc.org

Integration into Novel Heterocyclic Architectures

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. This compound can be utilized in cyclization reactions to construct new heterocyclic rings. Current time information in Bangalore, IN. For example, pyridyl ketones are known to react with various reagents to form fused heterocyclic systems. A notable example is the synthesis of imidazo[1,5-a]pyridines through the cyclo-condensation of 2-pyridyl ketones with glyoxylates or aldehydes, a reaction facilitated by magnesium nitride. rsc.org While this specific reaction uses a 2-pyridyl ketone, the principle can be extended to 4-pyridyl ketones like this compound. Such reactions provide a pathway to novel molecular scaffolds with potential biological activities. The reactivity of the ketone and the adjacent methylene group in this compound allows for its participation in various condensation and annulation reactions, leading to the formation of diverse heterocyclic systems. rsc.orgorganic-chemistry.orgacs.org

Exploration of Catalytic and Ligand Properties

The pyridine nitrogen and the ketone oxygen in this compound and its derivatives can act as coordination sites for metal ions, making them attractive candidates for the design of new ligands and catalysts.

Design and Synthesis of this compound Derivatives as Ligands for Metal Complexes

Derivatives of pyridyl ketones are well-established ligands in coordination chemistry. For instance, di-2-pyridyl ketone and its derivatives form stable complexes with a variety of transition metals, and these complexes have found applications in catalysis and materials science. ijsred.com By converting the ketone group of this compound into other functional groups like oximes, hydrazones, or Schiff bases, a wide range of bidentate and polydentate ligands can be synthesized. ijsred.com These ligands can then be used to create metal complexes with specific geometries and electronic properties, tailored for particular catalytic applications. For example, Schiff base complexes derived from related butanone compounds have been synthesized and their metal complexes with Co(II), Ni(II), and Cu(II) have been characterized, demonstrating their potential as catalysts and biologically active agents. researchgate.netbohrium.com

Table 1: Examples of Metal Complexes with Pyridyl-Ketone-Based Ligands

| Ligand Type | Metal Ion(s) | Application/Property |

|---|---|---|

| Di-2-pyridyl ketone | Cu(II), Ni(II), Mn(II), Co(II) | Catalysis, Magnetic Materials |

| Schiff Base of di-2-pyridyl ketone | Transition Metals | Antimicrobial, Anticancer, Catalysis |

| Hydrazone of di-2-pyridyl ketone | Pd(II) | Heck Reaction Catalyst |

This table is based on data for di-2-pyridyl ketone, a related compound, to illustrate the potential of ligands derived from this compound.

Utility in Asymmetric Catalysis through Chiral Ligand Systems

A significant area of application for this compound lies in the field of asymmetric catalysis. The reduction of the ketone group can generate a chiral alcohol, which can then be used as a building block for the synthesis of chiral ligands. chim.itthieme-connect.comthieme-connect.com These chiral ligands, when complexed with a metal center, can catalyze a wide range of enantioselective transformations, which are crucial for the synthesis of single-enantiomer drugs. rsc.orgkyoto-u.ac.jp The asymmetric reduction of pyridyl ketones is a well-studied process, with various chiral catalysts and reducing agents available to achieve high enantioselectivity. chim.itrsc.orgrsc.orgresearchgate.net For example, the asymmetric hydrogenation of 2-pyridyl ketones using iridium catalysts has been shown to produce chiral alcohols with excellent enantiomeric excess. rsc.orgrsc.org The resulting chiral pyridyl alcohol from this compound can be further elaborated into more complex chiral ligands, such as pyridinyl-oxazolines, which are effective in copper(I)-catalyzed asymmetric cyclopropanation. acs.org

Table 2: Methods for Asymmetric Reduction of Pyridyl Ketones

| Catalyst System | Type of Reduction | Substrate Scope | Enantioselectivity (ee) |

|---|---|---|---|

| Ir-f-phamidol | Hydrogenation | 2-Pyridyl ketones | Up to >99% |

| RuCl2[(R)-xylBINAP][(R)-daipen] | Hydrogenation | Alkyl-pyridyl ketones | High |

| Oxo-tethered Ruthenium complex | Transfer Hydrogenation | Pyridyl-aryl ketones | High |

This table summarizes findings for the asymmetric reduction of pyridyl ketones in general, which is applicable to this compound.

Investigation of Intrinsic Catalytic Activity

While this compound is primarily utilized as a precursor for ligands and more complex molecules, the possibility of its intrinsic catalytic activity, or that of its simple derivatives, is an area of potential investigation. The Lewis basicity of the pyridine nitrogen could allow it to act as an organocatalyst in certain reactions. However, the more significant catalytic applications arise from its incorporation into metal-based catalytic systems. For instance, di-2-pyridyl ketone itself can act as a ligand in catalytic decarbonylation reactions to form 2,2′-bipyridyls, although its strong coordination can sometimes lead to catalyst deactivation. This suggests that while direct catalytic use of this compound may be limited, its role as a ligand precursor is paramount in the development of new catalytic technologies.

Concluding Remarks and Future Research Outlook

Summary of Key Findings and Methodological Advances

1-(Pyridin-4-yl)butan-1-one is a white to off-white crystalline solid at room temperature with a characteristic pyridine-like odor. solubilityofthings.com It is generally soluble in polar solvents like water and alcohols, a property attributed to the nitrogen atom in the pyridine ring which can form hydrogen bonds. solubilityofthings.com Its solubility in non-polar solvents, however, is limited. solubilityofthings.com

Key physical and chemical properties are summarized below:

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₁NO | solubilityofthings.comuni.lu |

| Molecular Weight | 149.19 g/mol | nih.gov |

| Physical State | Solid | solubilityofthings.com |

| Appearance | White to off-white crystalline solid | solubilityofthings.com |

| Melting Point | 48.00 °C | solubilityofthings.com |

| IUPAC Name | This compound | solubilityofthings.comuni.lu |

| Synonyms | 4-Butyrylpyridine, Propyl 4-pyridyl ketone | solubilityofthings.com |

Methodological advances in the synthesis of this compound and related pyridyl ketones have been significant. Common synthetic routes include the oxidation of the corresponding alcohol, 1-(pyridin-4-yl)butan-1-ol, using oxidizing agents such as Dess-Martin periodinane, manganese dioxide (MnO₂), or pyridinium chlorochromate (PCC). google.comevitachem.com Other established methods involve Grignard reactions, for instance, between a 3-pyridylmagnesium bromide and butanone for the 3-pyridyl isomer. smolecule.com

The chemical reactivity of this compound is characterized by reactions typical of ketones and pyridines. These include the reduction of the carbonyl group to an alcohol, oxidation, and substitution reactions on the pyridine ring. solubilityofthings.comsmolecule.com A key finding is its utility as a versatile building block in organic synthesis, particularly for the development of pharmaceutical compounds and as a ligand in coordination chemistry for creating metal complexes. solubilityofthings.comcymitquimica.com

Emerging Research Avenues for Pyridyl Ketone Chemistry

The field of pyridyl ketone chemistry is continually expanding, with several promising research avenues emerging.

Coordination Chemistry and Materials Science : Pyridyl ketones are effective ligands for forming metal complexes. Di-2-pyridyl ketone, a related compound, is used to synthesize high-nuclearity metal clusters with interesting magnetic properties, which have potential applications in single-molecule magnets and data storage. mdpi.commdpi.com Future research is focused on combining these ketones with other ligands, like various diols, to create novel cluster topologies. mdpi.com Furthermore, the photoluminescent properties of cadmium(II) complexes with pyridyl ketones are being explored, opening avenues in sensor technology and optoelectronics. rsc.org

Bioinorganic and Medicinal Chemistry : Derivatives of pyridyl ketones, such as pyridyl ketoximes, are being investigated for their ability to model the extraction of toxic metal ions. nih.gov There is significant ongoing research into the biological activities of pyridyl ketone derivatives, including their potential as antimicrobial, antifungal, and anticancer agents. smolecule.comresearchgate.net For example, Schiff base ligands derived from di-2-pyridyl ketone have shown antiproliferative activity in cancer cells. fishersci.fi

Photochemistry : A recent and unexpected discovery is the generation of persistent free radicals from 2-pyridyl ketones upon UV irradiation. acs.orgacs.org This phenomenon, which is sensitive to oxygen and pH, appears to be specific to ketones with a carbonyl group at the ortho-position of the pyridine ring. acs.orgacs.org This opens up a new area of research into the photochemical mechanisms and potential applications of these reactive intermediates.

Chemosensors : The ability of pyridine derivatives to bind with high affinity to various ions and neutral species makes them excellent candidates for the development of chemosensors. researchgate.net

Potential for Innovation in Synthetic Methodologies

Innovation in the synthesis of pyridyl ketones is crucial for enabling their broader application.

Continuous Flow Synthesis : A significant advancement is the use of continuous flow reactors for the rapid and practical synthesis of 2-pyridyl ketone libraries. researchgate.net This technology offers enhanced mass and heat transfer, leading to better impurity control and higher process efficiency compared to traditional batch methods. researchgate.net It is also considered more environmentally friendly and scalable for commercial manufacturing. researchgate.net

Novel Reagents and Catalysts : The development of new reagents, such as N-acylazetidines as stable acylating agents, provides new, highly selective pathways to ketone products. researchgate.net In parallel, the creation of advanced catalyst systems, like iridium-based catalysts for the highly enantioselective hydrogenation of pyridyl ketones, allows for the synthesis of chiral alcohols that are valuable pharmaceutical intermediates. researchgate.net

Advanced Cross-Coupling Strategies : Overcoming the "2-Pyridyl Problem"—the difficulty of using 2-pyridyl nucleophiles in cross-coupling reactions—is a major area of innovation. wiley.com The development of specialized palladium precatalysts and new reaction conditions for Suzuki-Miyaura and Negishi couplings is expanding the scope of accessible pyridine-containing biaryls. wiley.com

Challenges and Opportunities in the Field

Despite the progress, several challenges remain, which in turn present new opportunities for research and development.

Challenges:

Synthetic Difficulties : The synthesis of certain pyridyl nucleophiles can be challenging, often requiring harsh conditions that limit functional group tolerance. wiley.com Specifically, 2-pyridyl organometallic reagents are known for their instability and poor reactivity in standard cross-coupling reactions. wiley.com

Catalyst Deactivation : The strong coordinating ability of the pyridine nitrogen can lead to the deactivation of metal catalysts by blocking active sites, which can hinder catalytic decarbonylation and other transformations.

Control in Coordination Chemistry : Achieving precise control over the size and structure (nuclearity) of polynuclear metal complexes with pyridyl ketone ligands can be difficult, as it is often influenced by subtle changes in reaction stoichiometry and counterions.

Opportunities:

Drug Discovery : The versatility of the pyridyl ketone scaffold presents immense opportunities in medicinal chemistry. solubilityofthings.comresearchgate.net These compounds serve as valuable starting points for developing new therapeutic agents targeting a wide array of diseases, from infections to cancer and neurological disorders. researchgate.netsmolecule.comsmolecule.com

Advanced Materials : The unique coordination behavior of pyridyl ketones offers the opportunity to design and synthesize novel functional materials. smolecule.com This includes molecular magnets, photoluminescent materials, and catalysts for a variety of chemical transformations. rsc.orgacs.org

Sustainable Chemistry : The push towards more efficient and sustainable synthetic methods provides an opportunity to leverage technologies like continuous flow chemistry for the large-scale, cost-effective, and environmentally friendly production of pyridyl ketones and their derivatives. researchgate.net

Fundamental Research : The discovery of new phenomena, such as the light-induced formation of persistent radicals from 2-pyridyl ketones, opens up new avenues for fundamental research that could lead to unforeseen applications. acs.orgacs.org

Q & A

Q. What are the common synthetic routes for preparing 1-(pyridin-4-yl)butan-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation, where pyridine derivatives react with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution of 4-pyridyl Grignard reagents with ketone precursors. Optimization involves:

- Catalyst Screening : Testing Lewis acids (AlCl₃ vs. FeCl₃) to minimize side reactions.

- Temperature Control : Maintaining 0–5°C to prevent over-acylation.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

Yields typically range from 60–80%, with purity confirmed by GC-MS or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H NMR (pyridyl protons at δ 8.5–8.7 ppm; carbonyl resonance at δ 207–210 ppm) and C NMR.

- X-ray Crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (m/z 149.19 for [M+H]⁺).

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation, as UV exposure triggers ketone radical formation (observed in pyridylketoxime analogs) .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.

- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) minimizes decomposition .

Q. How is this compound utilized in pharmaceutical impurity profiling?

Methodological Answer: The compound is a known intermediate or impurity in antihistamines like Ebastine. For impurity analysis:

- HPLC-DAD : Use C18 columns with mobile phases (acetonitrile:phosphate buffer, pH 3.0) to separate it from APIs.

- Reference Standards : Compare retention times and UV spectra (λmax ~249 nm) against certified materials (e.g., Ebastine Impurity D) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by analyzing shifts at 25°C vs. –40°C.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic environments to validate experimental spectra .

- Crystallographic Validation : Resolve ambiguities in bond orders using high-resolution X-ray data refined via SHELXL .

Q. What experimental designs are effective for studying the enzymatic interactions of this compound in biodegradation pathways?

Methodological Answer:

- Enzyme Assays : Incubate with oxidoreductases (e.g., EC 1.5.99.14) and monitor cofactor depletion (e.g., NADH at 340 nm).

- Isotopic Labeling : Use C-labeled ketone to track metabolic byproducts via LC-MS.

- Kinetic Studies : Determine and under varying pH/temperature to map catalytic efficiency .

Q. How do metal ions influence the photodegradation mechanism of this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance changes (200–400 nm) under UV light (254 nm) with/without Cu²⁺ or Fe²⁺.

- Radical Trapping : Add TEMPO to quench iminoxy radicals, confirming their role in degradation.

- EPR Spectroscopy : Detect paramagnetic intermediates (e.g., nitroxide radicals) in the presence of transition metals .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 09) to identify electrophilic sites.

- MD Simulations : Model solvent effects (e.g., water vs. DMSO) on transition states using AMBER or CHARMM.

- QSPR Models : Corrate substituent effects (e.g., pyridyl ring substituents) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.